molecular formula C27H25N3O3 B11016127 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide

Cat. No.: B11016127
M. Wt: 439.5 g/mol
InChI Key: IVRHNRPETWRYND-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused isoindoloquinazoline core, which is a common motif in many biologically active molecules.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C27H25N3O3/c31-24(28-17-16-19-9-2-1-3-10-19)15-8-18-29-25-20-11-4-5-12-21(20)27(33)30(25)23-14-7-6-13-22(23)26(29)32/h1-7,9-14,25H,8,15-18H2,(H,28,31)

InChI Key

IVRHNRPETWRYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide typically involves a multistep process. One common method is the Povarov reaction, a type of imino Diels-Alder reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures (60-80°C) are typically used.

    Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or eutectic mixtures can be employed.

    Solvents: Solvents like ethanol or acetonitrile are commonly used.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of recyclable catalysts and green solvents is often explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroisoindoloquinazoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the isoindoloquinazolinone class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival.

In vitro studies have shown that certain analogues exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU). For example, one study reported an analogue with an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming 5-FU with an IC50 of 7.69 µM .

Antimicrobial Properties

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Compounds similar to 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide have shown promising results against resistant strains of bacteria and fungi. These compounds can disrupt microbial cell walls or interfere with metabolic pathways critical for microbial survival.

Study on Anticancer Activity

A comprehensive study evaluated several derivatives of isoindoloquinazolinones against different cancer cell lines. The findings suggested that modifications to the phenethyl group significantly influenced anticancer activity. One derivative demonstrated enhanced potency due to optimized interactions with cancer cell receptors .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against multi-drug resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as alternative treatments .

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects. For example, its antitumor activity may be due to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Dihydroisoindoloquinolinones: These compounds share a similar core structure but differ in their substituents.

    Isoindolinones: These are simpler analogs with a reduced ring system.

    Quinazolinones: These compounds have a similar quinazoline core but lack the fused isoindole ring.

Uniqueness

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is unique due to its specific substitution pattern and the presence of both isoindole and quinazoline rings

Biological Activity

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is a complex organic compound that belongs to the class of isoindole and quinazoline derivatives. These classes are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Isoindole and Quinazoline Moieties : These structures are associated with various pharmacological activities.
  • Functional Groups : The presence of amide and phenylethyl groups may enhance its biological efficacy.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of quinazoline derivatives, including the compound . A study indicated that similar compounds exhibited high inhibition of epidermal growth factor receptor (EGFR), which is a target for cancer therapy. The most active derivatives caused cell cycle arrest in the G0/G1 phase and induced apoptosis in cancer cells .

The proposed mechanism involves:

  • Inhibition of Kinase Activity : Compounds related to this class have shown to inhibit various kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways has been noted in studies involving similar quinazoline derivatives .

Study 1: Antitumor Activity

A recent research article investigated the cytotoxic effects of various quinazoline derivatives against a panel of human cancer cell lines. The results indicated that compounds with structural similarities to 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide demonstrated IC50 values in the micromolar range against several cancer types, including breast and prostate cancers .

Study 2: Kinase Inhibition

Another study focused on the inhibition of specific kinases by quinazoline derivatives. The compounds were tested against a variety of human kinases, showing moderate to high inhibitory activity. Notably, some derivatives exhibited IC50 values below 100 nM against DYRK1A kinase, indicating strong potential for therapeutic applications .

Data Table: Summary of Biological Activities

Compound Activity IC50 (µM) Target
4-(5,11-dioxo...)Antiproliferative<10EGFR
Similar Quinazoline DerivativeCytotoxicity1-10Various Cancer Cell Lines
Related CompoundKinase Inhibition<0.1DYRK1A

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